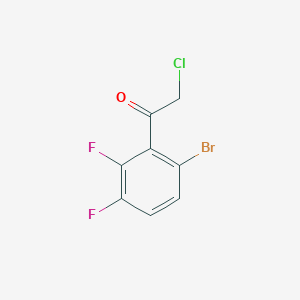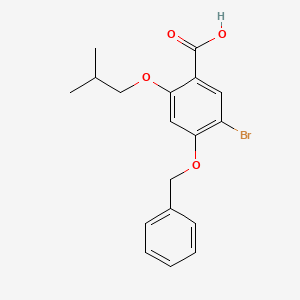
4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of benzyloxy, bromo, and isobutoxy functional groups attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid typically involves multiple steps. One common method is the benzylation of 4-hydroxybenzoic acid with benzyl bromide to form 4-benzyloxybenzoic acid . This intermediate can then undergo further bromination and isobutoxylation to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
The major products formed from these reactions include benzoic acids, alcohols, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and bromo groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyloxybenzoic acid: A related compound with similar benzyloxy functionality.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Another compound with benzyloxy and hydroxy groups.
Uniqueness
4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid is unique due to the combination of benzyloxy, bromo, and isobutoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C18H19BrO4 |
|---|---|
Peso molecular |
379.2 g/mol |
Nombre IUPAC |
5-bromo-2-(2-methylpropoxy)-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C18H19BrO4/c1-12(2)10-22-16-9-17(15(19)8-14(16)18(20)21)23-11-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,20,21) |
Clave InChI |
JZNHBBDUZPLZKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC(=C(C=C1C(=O)O)Br)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



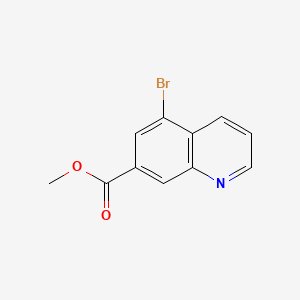
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)
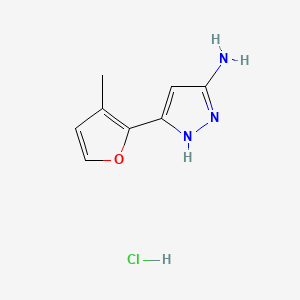

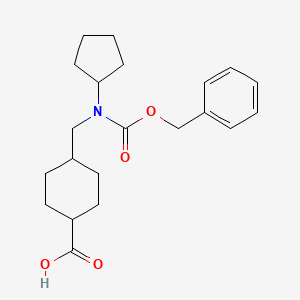


![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)

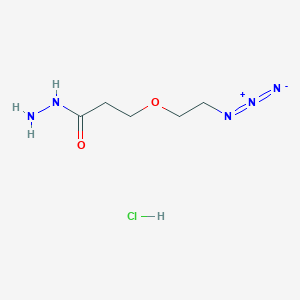
methanone Hydrochloride](/img/structure/B13718874.png)
![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B13718879.png)
